Ethyl 3-[(2-chloro-5-nitrophenyl)formamido]-3-(2-chlorophenyl)propanoate
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Overview
Description
Ethyl 3-[(2-chloro-5-nitrophenyl)formamido]-3-(2-chlorophenyl)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes both chloro and nitro functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-chloro-5-nitrophenyl)formamido]-3-(2-chlorophenyl)propanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-nitroaniline with ethyl 3-(2-chlorophenyl)propanoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-chloro-5-nitrophenyl)formamido]-3-(2-chlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like sodium hydroxide for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Ethyl 3-[(2-chloro-5-nitrophenyl)formamido]-3-(2-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-chloro-5-nitrophenyl)formamido]-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets. The compound’s chloro and nitro groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(2-chloro-5-nitrophenyl)imino]-3-methoxypropionate
- Ethyl 3-(2-chlorophenyl)propanoate
- 2-Chloro-5-nitroaniline
Uniqueness
Ethyl 3-[(2-chloro-5-nitrophenyl)formamido]-3-(2-chlorophenyl)propanoate is unique due to its combination of chloro and nitro functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16Cl2N2O5 |
---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
ethyl 3-[(2-chloro-5-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate |
InChI |
InChI=1S/C18H16Cl2N2O5/c1-2-27-17(23)10-16(12-5-3-4-6-14(12)19)21-18(24)13-9-11(22(25)26)7-8-15(13)20/h3-9,16H,2,10H2,1H3,(H,21,24) |
InChI Key |
CFQBPKDNBQQDIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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